

# LP-184 in Pancreatic Cancer: A Comparative Analysis of Monotherapy and Combination Therapy

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#### For Immediate Release

Palo Alto, CA – December 7, 2025 – Lantern Pharma's novel small molecule, LP-184, is demonstrating significant potential in preclinical models of pancreatic cancer, a malignancy with notoriously poor outcomes. This guide provides a comprehensive comparison of LP-184 as a monotherapy versus its use in combination with other anti-cancer agents, supported by the latest experimental data. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative efficacy, experimental methodologies, and underlying molecular pathways of this promising therapeutic.

LP-184 is a next-generation acylfulvene analog that acts as a prodrug. Its therapeutic activity is contingent on its conversion to a potent DNA alkylating agent by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] Elevated expression of PTGR1 in tumor cells, coupled with deficiencies in DNA Damage Repair (DDR) pathways, creates a synthetically lethal environment, making cancer cells highly susceptible to LP-184-induced cell death while sparing normal tissues.[1][3] Approximately 25% of pancreatic cancers exhibit both high PTGR1 expression and mutations in DDR genes, making them prime candidates for LP-184 therapy.[2]

# Quantitative Efficacy: Monotherapy vs. Combination Therapy



Preclinical studies have consistently highlighted the potent anti-tumor activity of LP-184 as a single agent in pancreatic cancer models with specific genetic backgrounds. Furthermore, early data suggests that its efficacy can be significantly enhanced when used in combination with other therapies.

#### In Vivo Efficacy of LP-184 Monotherapy

In patient-derived xenograft (PDX) models of pancreatic cancer harboring mutations in DDR genes, LP-184 monotherapy has demonstrated remarkable tumor growth inhibition (TGI).

Pancreatic Cancer PDX Model	Key Genetic Mutation	Treatment	Tumor Growth Inhibition (TGI)	Key Findings
CTG-1522	ATR (frameshift)	LP-184 (two cycles)	140%	Superior efficacy compared to gemcitabine (80% TGI) in a FOLFIRINOX non-responder model.[1]
CTG-1643	BRCA1 (frameshift)	LP-184 (single agent)	112%	Complete and durable tumor regression was observed.[1]

### In Vitro Synergy of LP-184 Combination Therapy

In vitro studies utilizing pancreatic cancer cell lines have revealed synergistic effects when LP-184 is combined with agents that also interfere with DNA repair or are standard-of-care chemotherapeutics. The Bliss synergy score is used to quantify the degree of interaction between two drugs, where a score greater than 10 indicates synergy.



Pancreatic Cancer Cell Line	Key Genetic Mutation(s)	Combination	Bliss Synergy Score
Capan-1	BRCA2 (loss)	LP-184 + Gemcitabine	12.37
Capan-1	BRCA2 (loss)	LP-184 + Spironolactone (ERCC3 degrader)	14.08
Hs766t	ATR (mutant)	LP-184 + Spironolactone	16.47
Panc03.27	-	LP-184 + Spironolactone	15.52

#### In Vivo Efficacy of LP-184 Combination Therapy

Building on the in vitro synergy, combination therapy has also shown promise in animal models.

Pancreatic Cancer Xenograft Model	Combination Therapy	Dosing Regimen	Key Findings
Panc03.27	LP-184 + Radiation Therapy (RT)	3 mg/kg LP-184 (i.p., once weekly for 3 weeks) + 4 Gy RT (once weekly for 3 weeks)	Tumors in the combination therapy group were significantly smaller than those receiving either LP-184 or RT alone.[1]

## **Experimental Protocols**

The following are summaries of the key experimental methodologies used to generate the data presented above.

#### In Vivo Patient-Derived Xenograft (PDX) Studies

 Animal Models: Immunocompromised mice (e.g., C.B-17.ICRscid) were used for tumor engraftment.



- Tumor Implantation: Human pancreatic cancer cell lines (e.g., Capan-1, Panc03.27) or patient-derived tumor fragments were subcutaneously implanted.[4]
- Treatment Administration: Once tumors reached a specified volume (e.g., ~250 mm³), mice were randomized into treatment and control groups. LP-184 was administered via intraperitoneal (i.p.) or intravenous (i.v.) injections at specified doses and schedules (e.g., 3 mg/kg once weekly).[1][4] Gemcitabine was used as a comparator drug.
- Efficacy Evaluation: Tumor volumes were measured regularly to determine tumor growth inhibition. Body weight and general health of the mice were monitored to assess toxicity.[1]

#### In Vitro Cell Viability and Synergy Assays

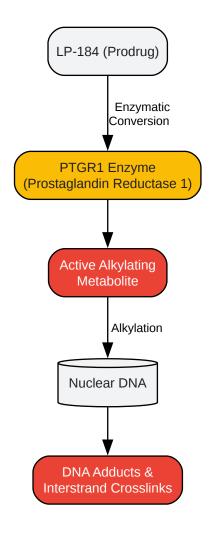
- Cell Lines: A panel of human pancreatic cancer cell lines with varying genetic backgrounds (e.g., Capan-1, Hs766t, Panc03.27) were cultured under standard conditions.[4]
- Drug Treatment: Cells were treated with a range of concentrations of LP-184, both as a single agent and in combination with other drugs like gemcitabine or spironolactone.
- Viability Assessment: Cell viability was measured using standard assays such as the MTT or CellTiter-Glo assay, which quantify metabolic activity as an indicator of live cells.
- Synergy Calculation: The Bliss independence model was used to calculate synergy scores from the dose-response data of the drug combinations. A score greater than 10 is indicative of a synergistic interaction.[5]

#### **Signaling Pathways and Mechanism of Action**

The efficacy of LP-184, both as a monotherapy and in combination, is rooted in its unique mechanism of action and the concept of synthetic lethality.

#### **LP-184 Activation and DNA Damage**





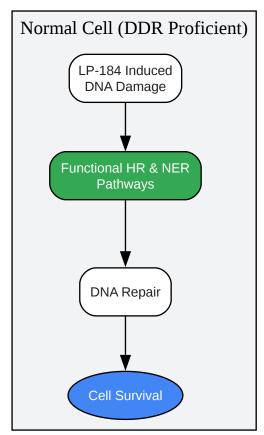
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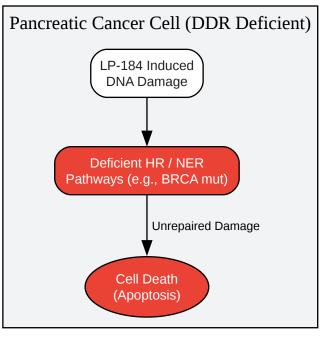
Caption: LP-184 is converted by PTGR1 into a highly reactive metabolite that damages DNA.

#### **Synthetic Lethality in DDR-Deficient Tumors**

LP-184's preferential killing of cancer cells is achieved through synthetic lethality. In healthy cells, the DNA damage caused by LP-184 can be repaired by robust DDR pathways like Homologous Recombination (HR) and Nucleotide Excision Repair (NER). However, in cancer cells with mutations in these pathways (e.g., BRCA1/2, ATR), the damage is irreparable, leading to cell death.







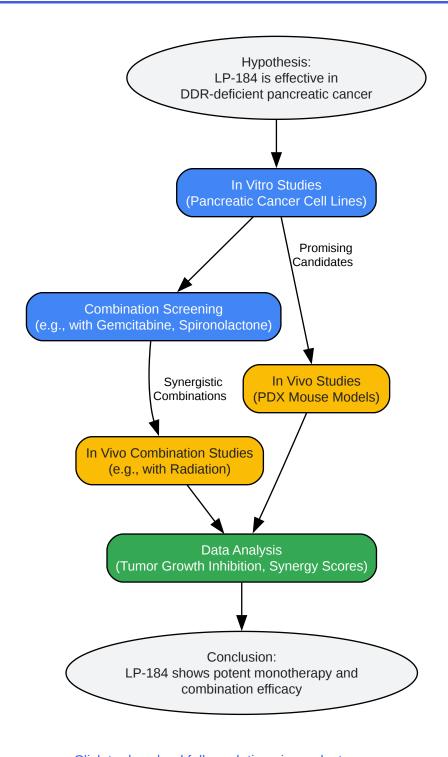
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Caption: LP-184 induces cell death in DDR-deficient cancer cells while normal cells survive.

# **Experimental Workflow for Preclinical Evaluation**

The preclinical assessment of LP-184 follows a structured workflow from in vitro characterization to in vivo efficacy testing.





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Caption: A streamlined workflow for evaluating LP-184's efficacy in pancreatic cancer.

#### **Future Directions**

The compelling preclinical data for LP-184 has paved the way for its clinical development. A first-in-human, Phase 1a clinical trial is underway to evaluate the safety and tolerability of LP-



184 in patients with advanced solid tumors, including pancreatic cancer.[6] Future trials are anticipated to explore LP-184 in biomarker-selected patient populations, both as a monotherapy and in combination with other agents, such as PARP inhibitors. The development of a diagnostic assay for PTGR1 expression will be crucial for patient selection in these upcoming studies.[3] The combination of LP-184 with radiation therapy also represents a promising avenue, as radiation has been shown to upregulate PTGR1 expression, potentially sensitizing tumors to the drug.[3]

In conclusion, LP-184 presents a novel, targeted approach for a genetically defined subset of pancreatic cancer patients. While monotherapy data is robust, the true potential of this agent may be realized in combination therapies that further exploit the DNA repair deficiencies inherent in these aggressive tumors. Continued investigation and clinical validation are warranted to translate these promising preclinical findings into meaningful patient benefits.

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